![molecular formula C18H16N2O3S2 B2898926 N-(2-(2-methylthiazol-4-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1795420-49-3](/img/structure/B2898926.png)
N-(2-(2-methylthiazol-4-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are part of a broader class of compounds known as heterocycles. Thiazoles are found in many important drugs and other useful compounds, including antibiotics and fungicides .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide. The resulting compound can then be further modified to create a wide variety of thiazole derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. These properties can be determined using a variety of techniques, including NMR and IR spectroscopy .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, thereby suppressing the production of prostaglandins and thromboxanes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Advantages and Limitations for Lab Experiments
MTSB has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. MTSB is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of MTSB is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on MTSB. One area of interest is the development of MTSB-based therapeutics for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of MTSB's effects on various signaling pathways and cellular processes, which can provide insight into its mechanisms of action. Additionally, further studies on the toxicity of MTSB can help to determine its safety for use in various experimental settings.
Synthesis Methods
MTSB can be synthesized through a multistep process involving the reaction of 2-methylthiazol-4-ylamine with 2,3-dihydrobenzofuran-5-sulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
MTSB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit a range of activities, including anti-inflammatory, antioxidant, and anticancer properties. MTSB has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-19-17(11-24-12)15-4-2-3-5-16(15)20-25(21,22)14-6-7-18-13(10-14)8-9-23-18/h2-7,10-11,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOZMEUYHFEQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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